3-(1,2-oxazol-3-yl)cyclobutan-1-one
Description
3-(1,2-Oxazol-3-yl)cyclobutan-1-one is a small organic molecule comprising a cyclobutanone ring fused to a 1,2-oxazole heterocycle. The cyclobutanone moiety introduces significant ring strain due to its four-membered structure, which enhances reactivity in nucleophilic additions or ring-opening reactions .
The compound’s versatility as a molecular scaffold arises from its dual functionality: the strained cyclobutanone enables regioselective modifications, while the oxazole ring offers sites for hydrogen bonding or π-π interactions, critical in supramolecular assembly . Crystallographic studies using tools like SHELXL or ORTEP-3 could elucidate its conformational preferences and intermolecular interactions .
Properties
CAS No. |
1187594-99-5 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-oxazol-3-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with an isoxazole precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-oxazol-3-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various cyclobutanone derivatives .
Scientific Research Applications
3-(1,2-oxazol-3-yl)cyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,2-oxazol-3-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutanone ring provides structural stability, allowing the compound to maintain its bioactive conformation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(1,2-oxazol-3-yl)cyclobutan-1-one can be contextualized by comparing it to analogous cyclobutanone-heterocycle hybrids. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparisons
Heterocycle Electronic Effects: The 1,2-oxazole in the target compound has lower electron-withdrawing capacity compared to 1,2,4-oxadiazole due to differences in nitrogen positioning. Thiazole-containing analogs introduce sulfur, enhancing lipophilicity and metal-coordination capabilities, which are absent in oxazole/oxadiazole derivatives.
Ring Strain and Reactivity: All cyclobutanone derivatives exhibit heightened reactivity compared to larger-ring ketones. However, substituents like the methyl group in the oxadiazole analog () may sterically hinder reactions at the ketone site .
Crystallographic and Supramolecular Behavior :
- Hydrogen-bonding patterns, analyzed via graph-set theory (), likely differ: oxazole’s N–O motif supports stronger hydrogen bonds than oxadiazole’s N–N–O configuration. This influences crystal packing and solubility .
- Tools like SIR97 and SHELXTL are critical for resolving such structural nuances .
Commercial and Practical Utility :
- The oxadiazole derivative () is commercially available as a lab reagent, whereas the target compound’s synthetic accessibility remains less documented. Thiazole analogs are often explored for drug discovery due to sulfur’s bioactivity.
Research Implications
- The target compound’s lack of methyl or other substituents may render it more reactive but less stable than its oxadiazole counterpart, necessitating careful handling in synthetic workflows.
- Comparative crystallography studies using SHELX or WinGX could reveal how heterocycle choice impacts molecular conformation and aggregation states .
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
